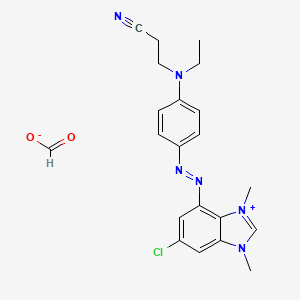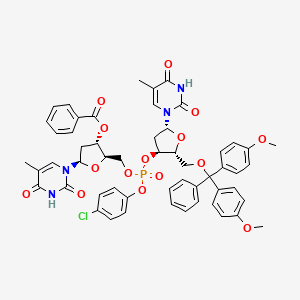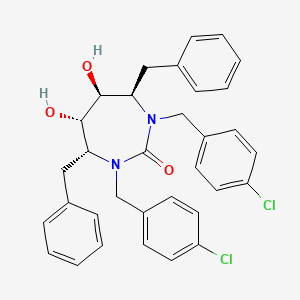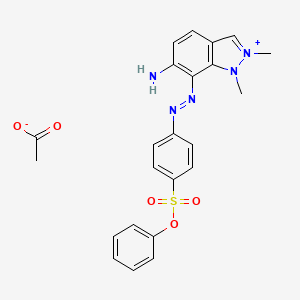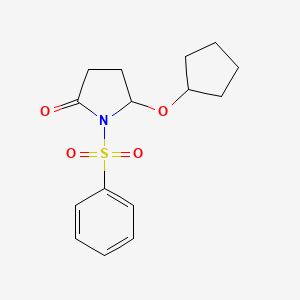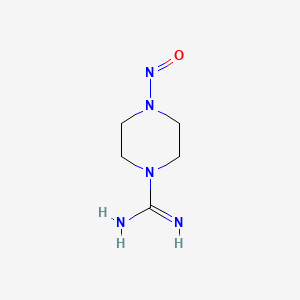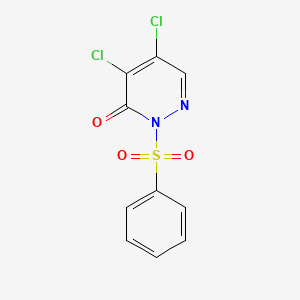
3(2H)-Pyridazinone, 4,5-dichloro-2-(phenylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Pyridazinone, 4,5-dichloro-2-(phenylsulfonyl)- is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridazinone core with dichloro and phenylsulfonyl substituents, which contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,5-dichloro-2-(phenylsulfonyl)- typically involves multi-step organic reactions. One common method includes the chlorination of a pyridazinone precursor followed by sulfonylation with a phenylsulfonyl chloride reagent. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction parameters and reduce the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
3(2H)-Pyridazinone, 4,5-dichloro-2-(phenylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: De-sulfonylated pyridazinone.
Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3(2H)-Pyridazinone, 4,5-dichloro-2-(phenylsulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one: Another compound with dichloro substituents, known for its antimicrobial properties.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: A sulfonamide derivative with antiviral activity.
Uniqueness
3(2H)-Pyridazinone, 4,5-dichloro-2-(phenylsulfonyl)- is unique due to its specific combination of a pyridazinone core with dichloro and phenylsulfonyl groups. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
155164-57-1 |
|---|---|
Fórmula molecular |
C10H6Cl2N2O3S |
Peso molecular |
305.14 g/mol |
Nombre IUPAC |
2-(benzenesulfonyl)-4,5-dichloropyridazin-3-one |
InChI |
InChI=1S/C10H6Cl2N2O3S/c11-8-6-13-14(10(15)9(8)12)18(16,17)7-4-2-1-3-5-7/h1-6H |
Clave InChI |
HXNWUGVEPMVJLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)N2C(=O)C(=C(C=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




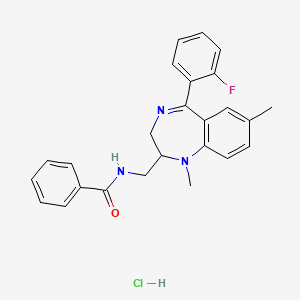
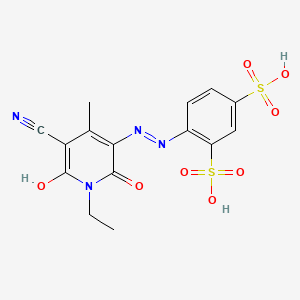
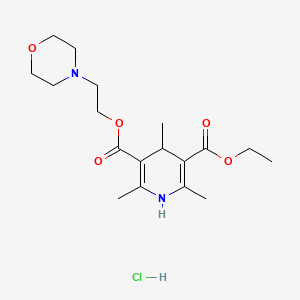
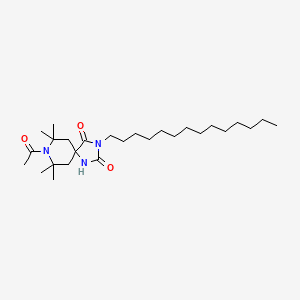
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-(4-bromophenyl)carbamate](/img/structure/B12707025.png)
